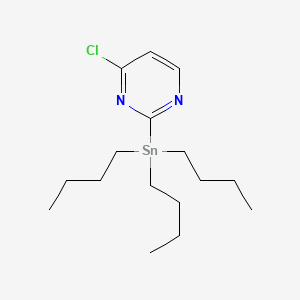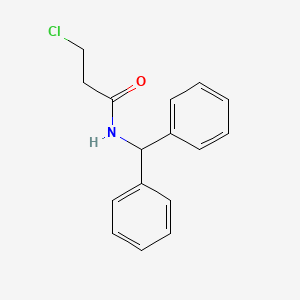
1-(2,2-difluoroethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-difluoroethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with difluoroethyl, iodo, and isobutoxymethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via electrophilic difluoroethylation using reagents such as (2,2-difluoroethyl)(aryl)iodonium triflate.
Isobutoxymethyl Substitution: The isobutoxymethyl group can be introduced through nucleophilic substitution reactions using isobutyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
化学反応の分析
Types of Reactions
1-(2,2-difluoroethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the difluoroethyl group.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Electrophilic Reagents: Iodine, (2,2-difluoroethyl)(aryl)iodonium triflate.
Nucleophilic Reagents: Isobutyl alcohol, various nucleophiles for substitution reactions.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield a variety of substituted pyrazoles, while coupling reactions can produce more complex heterocyclic compounds.
科学的研究の応用
1-(2,2-difluoroethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the difluoroethyl and iodine substituents make this compound useful in the development of advanced materials, such as organic semiconductors.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.
作用機序
The mechanism of action of 1-(2,2-difluoroethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its substituents. The difluoroethyl group can enhance binding affinity and specificity, while the iodine atom can participate in halogen bonding interactions.
類似化合物との比較
Similar Compounds
2-(2,2-difluoroethyl)-1,3-dicarbonyl Compounds: These compounds share the difluoroethyl group and have similar electronic properties.
Difluoroalkanes: Compounds with difluoroalkyl groups, such as 1,1-difluoromethyl alkanes, exhibit similar reactivity and stability.
Uniqueness
1-(2,2-difluoroethyl)-4-iodo-3-(isobutoxymethyl)-1H-pyrazole is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of the difluoroethyl group enhances lipophilicity and metabolic stability, while the iodine atom provides opportunities for further functionalization through substitution reactions.
特性
IUPAC Name |
1-(2,2-difluoroethyl)-4-iodo-3-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2IN2O/c1-7(2)5-16-6-9-8(13)3-15(14-9)4-10(11)12/h3,7,10H,4-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNVNEHFISMRAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1I)CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{(E)-[(4-chloro-2,5-dimethoxyphenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2928858.png)

![2-[9-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2928861.png)


![(1R,2S)-2-(1H-Imidazo[4,5-b]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B2928866.png)

![1-Methyl-3-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazol-5-amine dihydrochloride](/img/structure/B2928868.png)

![2-(8-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2928873.png)
![2-bromo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2928875.png)
![methyl 4-[3-(2-amino-1,3-thiazol-4-yl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B2928876.png)
![3-[(Diethylamino)methyl]-4-ethoxyaniline](/img/structure/B2928878.png)

